molecular formula C11H23ClN2O3 B13454439 Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B13454439
M. Wt: 266.76 g/mol
InChI Key: RMHLHRZCMFAQFA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O3 and a molecular weight of 266.8 g/mol. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceutical compounds and drug discovery.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride include:

  • Tert-butyl 4-formylpiperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 3-oxopiperidine-1-carboxylate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly useful in certain research and industrial applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13;/h8-9,12,14H,5-7H2,1-4H3;1H

InChI Key

RMHLHRZCMFAQFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC.Cl

Origin of Product

United States

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